Benzenesulfonamide, N,N-dichloro-4-methoxy- Benzenesulfonamide, N,N-dichloro-4-methoxy-
Brand Name: Vulcanchem
CAS No.: 113780-49-7
VCID: VC16391334
InChI: InChI=1S/C7H7Cl2NO3S/c1-13-6-2-4-7(5-3-6)14(11,12)10(8)9/h2-5H,1H3
SMILES:
Molecular Formula: C7H7Cl2NO3S
Molecular Weight: 256.11 g/mol

Benzenesulfonamide, N,N-dichloro-4-methoxy-

CAS No.: 113780-49-7

Cat. No.: VC16391334

Molecular Formula: C7H7Cl2NO3S

Molecular Weight: 256.11 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonamide, N,N-dichloro-4-methoxy- - 113780-49-7

Specification

CAS No. 113780-49-7
Molecular Formula C7H7Cl2NO3S
Molecular Weight 256.11 g/mol
IUPAC Name N,N-dichloro-4-methoxybenzenesulfonamide
Standard InChI InChI=1S/C7H7Cl2NO3S/c1-13-6-2-4-7(5-3-6)14(11,12)10(8)9/h2-5H,1H3
Standard InChI Key YZTOPKJWINQAGP-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)N(Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N,N-dichloro-4-methoxybenzenesulfonamide, reflects its substitution pattern: a benzene ring with a methoxy group (-OCH3_3) at the 4-position and a sulfonamide group (-SO2_2NCl2_2) at the 1-position . The sulfonamide nitrogen is doubly substituted with chlorine atoms, creating a highly electrophilic center. The SMILES notation COC1=CC=C(C=C1)S(=O)(=O)N(Cl)Cl succinctly encodes this structure, highlighting the connectivity between the methoxybenzene and sulfonamide groups .

Table 1: Key Identifiers and Molecular Data

PropertyValueSource
CAS Number113780-49-7
Molecular FormulaC7H7Cl2NO3S\text{C}_7\text{H}_7\text{Cl}_2\text{NO}_3\text{S}
Molecular Weight256.11 g/mol
XLogP3 (Partition Coefficient)1.7
Hydrogen Bond Acceptors4
Rotatable Bonds2

The XLogP3 value of 1.7 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media . This property is critical for applications in drug design, where membrane permeability must be optimized.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of N,N-dichloro-4-methoxybenzenesulfonamide likely proceeds via chlorination of a primary sulfonamide precursor. A plausible route involves:

  • Sulfonylation: Reaction of 4-methoxybenzenesulfonyl chloride with ammonia to form 4-methoxybenzenesulfonamide.

  • Chlorination: Treatment with chlorine gas or sulfuryl chloride (SO2_2Cl2_2) to substitute the amine hydrogens with chlorine atoms .

This method mirrors the synthesis of N-(4-bromophenyl)-4-methoxybenzenesulfonamide, where 4-methoxybenzenesulfonyl chloride reacts with 4-bromoaniline in the presence of pyridine . Industrial-scale production may employ continuous flow reactors to enhance yield and reduce byproducts.

Reactivity Profile

The dichloroamine group confers significant electrophilicity, enabling nucleophilic substitution reactions. Potential reactions include:

  • Hydrolysis: Replacement of chlorine atoms with hydroxyl groups under acidic or basic conditions.

  • Cross-Coupling: Palladium-catalyzed couplings with aryl boronic acids to form carbon-nitrogen bonds.

The methoxy group’s electron-donating effects stabilize the benzene ring against electrophilic attack, directing incoming reagents to the sulfonamide moiety.

Crystallographic and Computational Insights

Crystal Structure Analysis

Although single-crystal X-ray data for N,N-dichloro-4-methoxybenzenesulfonamide are unavailable, studies on analogous compounds reveal key trends. For instance, N-(4-bromophenyl)-4-methoxybenzenesulfonamide crystallizes in the monoclinic space group P21P2_1, with unit cell parameters a=11.9124(7)a = 11.9124(7) Å, b=4.9670(3)b = 4.9670(3) Å, and c=11.9124(7)c = 11.9124(7) Å . The dihedral angle between the benzene rings in such structures often exceeds 40°, reducing steric strain and facilitating intermolecular interactions .

Hydrogen Bonding and Supramolecular Assembly

In the solid state, sulfonamides frequently form N–H···O hydrogen bonds, creating extended networks. For example, N-(4-bromophenyl)-4-methoxybenzenesulfonamide exhibits intermolecular C–H···O interactions that stabilize a two-dimensional architecture . Similar behavior is expected for N,N-dichloro-4-methoxybenzenesulfonamide, with chlorine atoms potentially participating in halogen bonding.

Biological and Industrial Applications

Industrial Uses

The compound’s stability and reactivity make it a candidate for:

  • Polymer Chemistry: As a cross-linking agent or initiator in radical polymerization.

  • Agrochemicals: Intermediate in the synthesis of herbicides or fungicides.

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